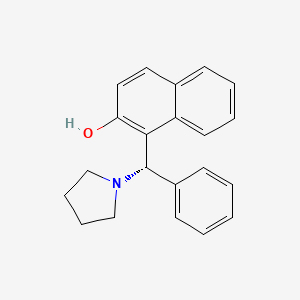
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL typically involves the Mannich reaction, where naphthalen-2-ol is reacted with formaldehyde and a secondary amine, such as pyrrolidine, in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalenes.
Substitution: Halogenated naphthalenes.
Scientific Research Applications
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various organic compounds.
Mechanism of Action
The mechanism of action of 1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea. This inhibition is crucial in reducing the formation of ammonia and its associated harmful effects .
Comparison with Similar Compounds
Similar Compounds
1-((2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl)naphthalen-2-ol: Similar structure but with a hydroxyl group on the phenyl ring.
1-((2-(Pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol: Contains an imino group instead of a phenyl group.
Uniqueness
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and act as an enzyme inhibitor sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H21NO |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[(S)-phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H21NO/c23-19-13-12-16-8-4-5-11-18(16)20(19)21(22-14-6-7-15-22)17-9-2-1-3-10-17/h1-5,8-13,21,23H,6-7,14-15H2/t21-/m0/s1 |
InChI Key |
VJIGXDICQFIIAM-NRFANRHFSA-N |
Isomeric SMILES |
C1CCN(C1)[C@@H](C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13949998.png)
![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13950019.png)

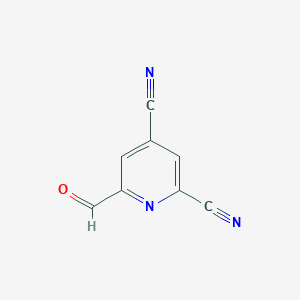
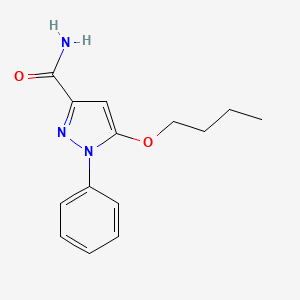

![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
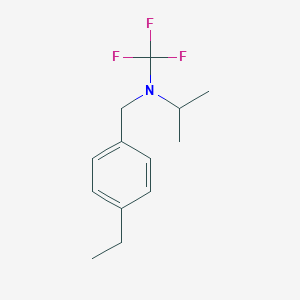
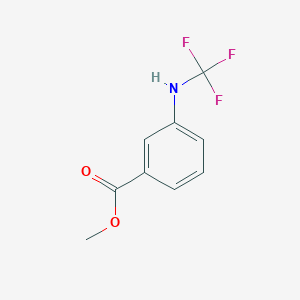
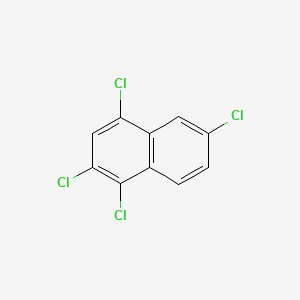
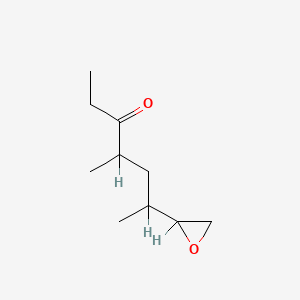
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
